1-Benzyl-3-carboxypyridinium
Description
Contextualization within Pyridinium (B92312) Chemistry
Pyridinium salts, characterized by the positively charged nitrogen within a six-membered aromatic ring, are a well-established class of organic compounds. The presence of the benzyl (B1604629) group and the carboxylic acid moiety on the 1- and 3-positions, respectively, of the pyridinium ring in 1-benzyl-3-carboxypyridinium imparts specific chemical properties and reactivity. The quaternary nitrogen atom influences the electron distribution within the pyridine (B92270) ring, making it a versatile scaffold in synthesis.
The structure of this compound is notably related to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a fundamental coenzyme in biological redox reactions. This relationship has spurred research into its reduced form, 1-benzyl-1,4-dihydropyridine-3-carboxylic acid, as a synthetic mimic of NADH (the reduced form of NAD+). cardiff.ac.ukroyalsocietypublishing.org These "biologically inspired" hydride sources are investigated for their potential in chemical reductions and for studying the mechanisms of hydride transfer reactions. cardiff.ac.ukroyalsocietypublishing.org
Significance and Scope of Academic Investigations
Academic and industrial research has explored the applications of this compound and its derivatives across several scientific domains.
Industrial Applications in Electrochemistry: A significant application of this compound is as an additive in industrial electroplating processes. It functions as a top brightener and leveling agent, particularly in alkaline non-cyanide zinc electroplating baths. mdpi.commallakchemicals.com Its presence in the electrolyte solution helps to refine the grain size of the deposited zinc metal, leading to a smoother and brighter surface finish. mdpi.com Research has shown that when used with other organic additives like Polyquaternium-2, it can effectively modify the cathode potential during electrodeposition. mdpi.com
Synthetic and Mechanistic Chemistry: The synthesis of this compound is well-documented, with common methods involving the quaternization of nicotinic acid (pyridine-3-carboxylic acid) with a benzyl halide, such as benzyl chloride or benzyl bromide. google.comrsc.orggoogle.com Patented industrial methods often utilize aqueous solutions with a base like sodium hydroxide (B78521) and may employ a phase-transfer catalyst to improve reaction efficiency. google.comgoogle.com Laboratory-scale syntheses have been reported using organic solvents like acetonitrile (B52724) under reflux conditions. cardiff.ac.ukrsc.org
Furthermore, the reactivity of its reduced form, 1-benzyl-1,4-dihydronicotinic acid, has been a subject of academic inquiry. Studies have detailed its reaction with strong Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), which leads to a disproportionation reaction involving protonation and reduction steps, highlighting its utility as a hydride donor. royalsocietypublishing.orgresearchgate.net
Biochemical and Medicinal Chemistry Research: The biological potential of this compound derivatives has also been a focus of investigation. The chloride salt of the compound has been studied for its capacity to inhibit acetylcholinesterase, an enzyme implicated in the progression of neurological conditions such as Alzheimer's disease. lookchem.com Its potential antimicrobial properties have also been noted. lookchem.com In a different context, conjugates formed between hyaluronic acid and N-benzylnicotinic hydrazide (a derivative) have been evaluated as potential inhibitors of matrix metalloproteinase-2, an enzyme involved in tissue remodeling and disease processes. nih.gov
Data Tables
Physicochemical Properties of this compound and its Salts
| Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Reported Appearance | Reference |
|---|---|---|---|---|---|
| Cation | C₁₃H₁₂NO₂⁺ | 214.24 | 16183-84-9 | - | nih.gov |
| Zwitterion (Inner Salt) | C₁₃H₁₁NO₂ | 213.24 | 15990-43-9 | Colorless to yellowish transparent liquid or paste | chemicalbook.com |
| Chloride Salt | C₁₃H₁₂ClNO₂ | 249.69 | 16214-98-5 | - | lookchem.comchemspider.com |
| Bromide Salt | C₁₃H₁₂BrNO₂ | 294.14 | - | White powder | nih.govcardiff.ac.ukrsc.org |
¹H NMR Spectroscopic Data
| Compound Form | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |
|---|---|---|---|
| This compound bromide | D₂O | 9.32 (s, 1H), 8.95 (d, J = 8.0 Hz, 1H), 8.88 (d, J = 8.0 Hz, 1H), 8.00-8.10 (m, 1H), 7.30-7.40 (m, 5H), 5.76 (s, 2H) | rsc.org |
Overview of Synthesis Methods
| Starting Materials | Reagents & Solvents | Key Conditions | Product Form | Reference |
|---|---|---|---|---|
| Nicotinic acid, Benzyl chloride | Sodium hydroxide, Water, Composite catalyst (e.g., Na₂CO₃, Tetrabutylammonium (B224687) bromide) | Reaction at 70-100°C for 1-2 hours | 1-benzylpyridinium-3-carboxylate (zwitterion) | google.comgoogle.com |
| Nicotinic acid, Benzyl bromide | Acetonitrile, Diethyl ether (for precipitation) | Reflux at 80-100°C for 12-15 hours | This compound bromide | cardiff.ac.ukrsc.org |
Structure
3D Structure
Properties
IUPAC Name |
1-benzylpyridin-1-ium-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWFAACIXBQMBF-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12NO2+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275815 | |
| Record name | 1-Benzyl-3-carboxypyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16183-84-9 | |
| Record name | 1-Benzyl-3-carboxypyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Quaternization Reactions for 1-Benzyl-3-carboxypyridinium Synthesis
The principal method for synthesizing this compound is through the quaternization of the nitrogen atom in the pyridine (B92270) ring of nicotinic acid. This reaction involves the formation of a new carbon-nitrogen bond, resulting in a positively charged pyridinium (B92312) cation.
Primary Precursors and Reaction Conditions
The synthesis of this compound is typically achieved through the reaction of nicotinic acid with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. cardiff.ac.ukrsc.org This reaction is a classic example of a quaternization reaction. The process is often carried out in a suitable solvent, such as acetonitrile (B52724), and may require heating under reflux to proceed at a reasonable rate. cardiff.ac.ukrsc.org For instance, one procedure involves dissolving nicotinic acid in acetonitrile, adding benzyl bromide, and refluxing the mixture for several hours. rsc.orguniovi.esroyalsocietypublishing.org Another approach utilizes benzyl chloride and nicotinic acid with sodium hydroxide (B78521) in water. google.comgoogle.com
The reaction conditions can be varied to optimize the yield and purity of the product. Key parameters include the choice of solvent, reaction temperature, and reaction time. For example, a method using benzyl chloride, nicotinic acid, and sodium hydroxide involves dissolving the sodium hydroxide in water, adding the nicotinic acid at 40-60 °C, and then dropwise adding the benzyl chloride at a higher temperature of 70-100 °C, followed by a reaction time of 1-2 hours. google.comgoogle.com
| Precursors | Reagents | Solvent | Temperature | Time | Product |
| Nicotinic acid, Benzyl bromide | - | Acetonitrile | 80 °C (Reflux) | 12-15 h | This compound bromide |
| Nicotinic acid, Benzyl chloride | Sodium hydroxide | Water | 70-100 °C | 1-2 h | 1-Benzylpyridinium-3-carboxylate |
Catalytic Systems and Buffer Modulation
To enhance the efficiency of the synthesis, various catalytic systems and buffers can be employed. The use of a composite catalyst, comprising a mixture of potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) and a quaternary ammonium (B1175870) salt, has been shown to improve the reaction. google.comgoogle.com Suitable quaternary ammonium salts include tetrabutylammonium (B224687) bromide, benzyltriethylammonium chloride, and others. google.comgoogle.com These catalysts can increase the reaction rate and yield.
Buffers such as sodium bicarbonate, sodium carbonate, sodium acetate, or boric acid are also used to maintain the pH of the reaction mixture in the neutral to weakly alkaline range. google.comgoogle.com This control of pH is crucial for optimizing the reaction and minimizing side products. The amount of the composite catalyst is typically 1-5% of the weight of the sodium hydroxide used. google.comgoogle.com
Isolation and Purification Protocols
Following the reaction, the desired this compound salt needs to be isolated and purified. A common method for isolation involves precipitating the product from the reaction mixture. For example, after cooling the reaction solution, diethyl ether can be added to precipitate the crude product. cardiff.ac.ukrsc.orguniovi.esroyalsocietypublishing.org The solid is then collected by filtration and washed with a suitable solvent, such as diethyl ether, to remove impurities. cardiff.ac.ukuniovi.esroyalsocietypublishing.org
In cases where unreacted starting materials or byproducts are present, further purification may be necessary. Recrystallization from a suitable solvent system, such as methanol/water, is a common technique to obtain a pure product. uniovi.es For reactions conducted in aqueous solutions, the product may be obtained as a transparent liquid after the reaction is complete. google.comgoogle.com The purity of the final product can be assessed using techniques like High-Performance Liquid Chromatography (HPLC). google.comgoogle.com
Derivatization Pathways and Analogous Compounds
This compound serves as a versatile intermediate for the synthesis of other heterocyclic compounds. Key transformations include reduction to dihydropyridine (B1217469) derivatives and the formation of related betaines and zwitterionic systems.
Reduction to 1-Benzyl-1,4-dihydropyridine-3-carboxylic Acid Derivatives
The pyridinium ring of this compound can be reduced to form 1-benzyl-1,4-dihydropyridine-3-carboxylic acid derivatives. cardiff.ac.ukrsc.orguniovi.es A common reducing agent for this transformation is sodium dithionite (B78146) (Na2S2O4). cardiff.ac.ukrsc.orguniovi.es The reaction is typically carried out in a two-phase system of water and a solvent like dichloromethane, in the presence of a base such as sodium carbonate or sodium bicarbonate to neutralize the reaction mixture. cardiff.ac.ukrsc.orguniovi.es
The reaction is usually performed at a low temperature (0 °C) and under an inert atmosphere (nitrogen) to prevent oxidation of the dihydropyridine product. cardiff.ac.ukrsc.orguniovi.es After the reduction is complete, the organic phase is separated, washed, dried, and the solvent is evaporated to yield the 1-benzyl-1,4-dihydropyridine-3-carboxylic acid derivative. rsc.orguniovi.es These dihydropyridine derivatives are structurally related to the core of dihydropyridine calcium channel blockers. jocpr.com
| Starting Material | Reducing Agent | Reagents | Solvent System | Key Conditions | Product |
| This compound bromide | Sodium dithionite | Sodium carbonate or Sodium bicarbonate | Water/Dichloromethane | 0 °C, Nitrogen atmosphere | 1-Benzyl-1,4-dihydropyridine-3-carboxylic acid |
Formation of Related Pyridinium Betaines and Zwitterionic Systems
This compound exists as a zwitterion, also known as an inner salt or betaine, under certain conditions, specifically as 1-benzylpyridinium-3-carboxylate. mallakchemicals.comlookchem.com This zwitterionic form is characterized by a positive charge on the pyridinium nitrogen and a negative charge on the carboxylate group. The formation of such pyridinium-derived zwitterions is a subject of interest in supramolecular chemistry, as they can form one-dimensional chains through hydrogen bonding between the carboxylate and carboxylic acid groups in the solid state. rsc.org
The synthesis of related pyridinium zwitterionic systems can be achieved through various reactions. For instance, the reaction of acetylenedicarboxylic acid with different pyridyl derivatives can lead to the formation of a unique series of pyridyl-derived zwitterionic compounds. rsc.org These reactions proceed via the addition of the N-heterocycle to an activated species, forming a dipolar intermediate. rsc.org Pyridinium 1,4-zwitterionic thiolates are another class of related compounds that serve as important synthons in the construction of various sulfur- and nitrogen-containing heterocyclic compounds. sioc-journal.cn The study of these zwitterionic systems is an active area of research, with potential applications in the development of new materials and functional molecules. sioc-journal.cnnih.gov
Complexation Chemistry and Adduct Formation (e.g., with 2,2',2''-Nitrilotriethanol)
This compound demonstrates the capacity to form stable molecular complexes, known as adducts, with suitable partner molecules. A key documented example of this behavior is the formation of a well-defined compound with the tertiary amino alcohol, 2,2',2''-Nitrilotriethanol.
Research findings have identified a specific 1:1 adduct between this compound chloride and 2,2',2''-Nitrilotriethanol. americanchemicalsuppliers.com This indicates a direct molecular association where one molecule of the pyridinium salt combines with one molecule of the nitrilotriethanol. The formation of this adduct highlights the potential for hydrogen bonding and other non-covalent interactions between the carboxyl group and/or the pyridinium ring of the primary compound and the hydroxyl and amino functionalities of 2,2',2''-Nitrilotriethanol.
The resulting compound is identified by its own unique CAS and EINECS numbers, distinguishing it as a distinct chemical entity from its individual precursors. americanchemicalsuppliers.com
Table 1: Adduct of this compound with 2,2',2''-Nitrilotriethanol
| Feature | Data | Source |
| Adduct Name | This compound chloride, compound with 2,2',2''-nitrilotriethanol (1:1) | americanchemicalsuppliers.com |
| Stoichiometry | 1:1 | americanchemicalsuppliers.com |
| CAS Number | 87199-17-5 | americanchemicalsuppliers.com |
| EINECS Number | 303-458-2 | americanchemicalsuppliers.com |
Chemical Reactivity and Reaction Mechanism Elucidation
Hydride Transfer Chemistry and Biological Analogues
The 1-benzyl-3-carboxypyridinium cation is the oxidized counterpart to 1-benzyl-1,4-dihydronicotinic acid, a structural analogue of the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.gov The chemistry of this pair is dominated by hydride transfer reactions, which are fundamental to many biochemical redox processes. mdpi.com
Intermolecular hydride transfer is a key reaction pathway for dihydropyridine (B1217469) systems. 1-Benzyl-1,4-dihydronicotinamide (B15336) (BNAH), a close analogue, is considered a classic model for the biological cofactor NAD(P)H. nih.govcore.ac.uk The transfer of a hydride ion (H⁻) from the dihydropyridine donor to an acceptor is a central theme. The mechanism of this transfer can occur through several potential pathways, including a direct one-step hydride transfer or multi-step processes involving sequential transfer of an electron and a hydrogen atom (e⁻ + H•) or an electron, a proton, and another electron (e⁻ + H⁺ + e⁻). mdpi.com Upon photoexcitation, the thermodynamic capacity of these NADH models to act as electron, hydrogen atom, and hydride donors is significantly enhanced. mdpi.com
The interaction of 1,4-dihydropyridine (B1200194) derivatives with strong Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), leads to fascinating reactivity. royalsocietypublishing.orgroyalsocietypublishing.org When 1-benzyl-1,4-dihydropyridine, the parent compound to the nicotinic acid derivative, reacts with B(C₆F₅)₃, it facilitates a hydride transfer from the dihydropyridine to the borane. royalsocietypublishing.org This reaction is swift and efficient, generating a stable pyridinium (B92312) borohydride (B1222165) species, 1-Benzylpyridin-1-ium tris(pentafluorophenyl)hydroborate, in high yields (up to 94%) in as little as 10 minutes. royalsocietypublishing.orgnih.govresearchgate.netresearchgate.net The resulting borohydride salt demonstrates considerable stability, in some cases for over three hours at 70°C. royalsocietypublishing.org This stability is attributed to the absence of a carbonyl functionality and some steric hindrance around the tertiary amine, which prevents the subsequent reduction of the pyridinium ring that is observed in other systems. royalsocietypublishing.org
Table 1: Reaction of 1-Benzyl-1,4-dihydropyridine with B(C₆F₅)₃
| Reactants | Product | Yield | Reaction Time | Reference |
|---|
When the dihydropyridine ring is functionalized at the C-3 position with a carboxylic acid or an amide group, its reaction with B(C₆F₅)₃ follows a different course, leading to a disproportionation reaction. royalsocietypublishing.orgnih.govresearchgate.net This process involves a series of protonation and reduction steps. nih.govresearchgate.netresearchgate.net In this transfer hydrogenation-type mechanism, one equivalent of the dihydropyridine starting material is dehydrogenated to form the corresponding aromatic pyridinium salt (such as this compound), while a second equivalent is hydrogenated to yield a tetrahydropyridine (B1245486) derivative. royalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.netresearchgate.net For instance, the stoichiometric reaction between 1-benzyl-1,4-dihydronicotinamide and B(C₆F₅)₃ initially forms a strong amide-boron adduct, followed by the formation of the pyridinium salt and a new borate (B1201080) species. royalsocietypublishing.orgresearchgate.net
Table 2: Disproportionation of 1-Benzyl-1,4-dihydronicotinamide with B(C₆F₅)₃
| Reactant | Products | Yields | Reference |
|---|---|---|---|
| 1-benzyl-1,4-dihydronicotinamide | Pyridinium borate salt | 44% | researchgate.net |
Addition Reactions on the Pyridinium Core
The electron-deficient nature of the pyridinium ring in this compound makes it susceptible to nucleophilic attack. This reactivity is harnessed in various addition reactions.
The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-withdrawing systems. wikipedia.orgchem-station.comorganic-chemistry.org The pyridinium ring, being an electron-deficient system, can act as a Michael acceptor. Research on the related compound niacin (nicotinic acid) shows it can react with acrylamide (B121943) via a Michael-type addition to form a 1-propanamide-3-carboxy pyridinium adduct. researchgate.net This suggests that the this compound cation can undergo similar conjugate additions with suitable nucleophiles.
The mechanism of a Michael reaction typically involves three main steps:
Formation of a nucleophile (often an enolate) via deprotonation by a base. masterorganicchemistry.com
Nucleophilic attack of the carbanion at the β-carbon of the α,β-unsaturated system (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com
Protonation of the resulting enolate to yield the final adduct. masterorganicchemistry.com
The kinetics of these reactions can be complex. For example, studies on the aza-Michael addition of dimethyl itaconate show the reaction to be first order with respect to the substrate and the catalyst. whiterose.ac.uk The efficiency and rate can be significantly influenced by competition between substrates for catalyst active sites, as observed in multicomponent domino reactions involving Michael additions. d-nb.info
Table 3: General Characteristics of the Michael Addition Reaction
| Characteristic | Description | Reference |
|---|---|---|
| Reaction Type | Conjugate (1,4) Addition | wikipedia.orgorganic-chemistry.org |
| Michael Donor | Nucleophile (e.g., enolates, amines, thiolates) | chem-station.commasterorganicchemistry.com |
| Michael Acceptor | Electron-deficient alkene (e.g., α,β-unsaturated carbonyls, pyridiniums) | wikipedia.orgorganic-chemistry.org |
| Key Steps | 1. Nucleophile formation, 2. Conjugate addition, 3. Protonation | masterorganicchemistry.com |
| Control | Generally under thermodynamic control | organic-chemistry.org |
Beyond hydride transfer and Michael additions, the pyridinium core of this compound participates in other mechanistically distinct reactions. A primary example is the reduction of the pyridinium cation. Reducing agents like sodium borohydride can add a hydride to the ring, typically at the 2- or 4-position, to generate the corresponding 1,4-dihydropyridine or 1,2-dihydropyridine derivative. This process is effectively the reverse of the dehydrogenation seen in hydride transfer reactions. The mechanism involves the direct nucleophilic attack of the hydride from the borohydride reagent onto one of the electrophilic carbons of the pyridinium ring. analis.com.my
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Benzyl-1,4-dihydronicotinic acid |
| 1-Benzyl-1,4-dihydronicotinamide (BNAH) |
| 1-Benzyl-1,4-dihydropyridine |
| 1-Benzylpyridin-1-ium tris(pentafluorophenyl)hydroborate |
| Acrylamide |
| Benzyl (B1604629) bromide |
| Dimethyl itaconate |
| Niacin (Nicotinic acid) |
| Nicotinamide |
| Nicotinamide adenine dinucleotide (NADH) |
| Sodium borohydride |
| Tetrahydropyridine |
Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the hydrogen and carbon frameworks of the molecule.
Proton (¹H) NMR for Structural Confirmation
Proton NMR (¹H NMR) is instrumental in confirming the identity of 1-Benzyl-3-carboxypyridinium by identifying the distinct chemical environments of hydrogen atoms within the molecule. In a typical spectrum of the bromide salt recorded in deuterium (B1214612) oxide (D₂O), the signals corresponding to the pyridinium (B92312) and benzyl (B1604629) protons are clearly resolved.
The protons on the pyridinium ring are deshielded due to the positive charge on the nitrogen atom and the ring's aromaticity, causing them to appear at high chemical shift values (downfield). The proton at the C2 position, adjacent to the positively charged nitrogen, is the most deshielded, appearing as a singlet around 9.32 ppm. rsc.org The protons at C4 and C6 also appear downfield as distinct doublets. rsc.org The proton at C5 is observed as a multiplet. rsc.org
The five protons of the benzyl group's phenyl ring typically appear as a multiplet in the aromatic region, usually between 7.30 and 7.40 ppm. rsc.org The two benzylic protons (CH₂) are also significantly deshielded by the adjacent positively charged pyridinium nitrogen and resonate as a characteristic singlet at approximately 5.76 ppm. rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound Bromide in D₂O rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.32 | s | 1H | Pyridinium H-2 |
| 8.95 | d | 1H | Pyridinium H-6 |
| 8.88 | d | 1H | Pyridinium H-4 |
| 8.00-8.10 | m | 1H | Pyridinium H-5 |
| 7.30-7.40 | m | 5H | Benzyl Phenyl H |
| 5.76 | s | 2H | Benzylic CH₂ |
| s = singlet, d = doublet, m = multiplet |
Carbon (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule. While specific experimental data for this compound is not extensively reported in readily available literature, the expected chemical shifts can be predicted based on the electronic environment of each carbon atom.
The carbon of the carboxyl group (C=O) is expected to be the most downfield signal, typically appearing above 165 ppm. The carbons of the pyridinium ring would resonate in the aromatic region, generally between 120 and 150 ppm, with carbons adjacent to the nitrogen (C2, C6) being more deshielded. The carbon atom attached to the carboxyl group (C3) would also have a distinct chemical shift. The carbons of the benzyl group's phenyl ring are expected in the 125-135 ppm range, with the ipso-carbon (the one attached to the methylene (B1212753) group) showing a slightly different shift. The benzylic methylene carbon (CH₂) signal is anticipated to appear further upfield, typically in the range of 60-70 ppm.
Application of Other Advanced NMR Techniques
While one-dimensional ¹H and ¹³C NMR are primary tools, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment. A COSY experiment would confirm the coupling relationships between adjacent protons on the pyridinium and benzyl rings. An HSQC or HMQC (Heteronuclear Multiple Quantum Correlation) experiment would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra. However, the application of these specific advanced techniques to this compound is not widely documented in published research.
Vibrational Spectroscopy (Infrared, IR)
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would exhibit several characteristic absorption bands.
A very broad and strong absorption is expected in the region of 3400-2400 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group, which is often involved in hydrogen bonding. The C=O stretching vibration of the carboxylic acid is another prominent and sharp band, typically found between 1700 and 1725 cm⁻¹. masterorganicchemistry.com Aromatic C-H stretching vibrations from both the pyridinium and benzyl rings are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the benzylic CH₂ group would appear just below 3000 cm⁻¹. masterorganicchemistry.com The spectrum would also contain a series of sharp absorptions between 1600 and 1450 cm⁻¹ due to C=C and C=N stretching vibrations within the aromatic rings. docbrown.info
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3400–2400 (broad) | O–H Stretch | Carboxylic Acid |
| >3000 | C–H Stretch (sp²) | Aromatic Rings |
| <3000 | C–H Stretch (sp³) | Benzylic CH₂ |
| 1725–1700 | C=O Stretch | Carboxylic Acid |
| 1600–1450 | C=C and C=N Stretch | Aromatic Rings |
Electronic Absorption Spectroscopy (UV-Visible)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. This compound contains two primary chromophores: the benzyl group and the 3-carboxypyridinium ring. Both of these systems contain π-electrons and are expected to absorb UV radiation, leading to π → π* transitions. The spectrum would likely show complex absorption bands in the UV region, typically below 300 nm. The presence of the conjugated pyridinium system often results in absorptions that can be used for quantitative analysis, for instance, in monitoring the concentration of this compound when used as an additive in industrial applications like electrolytic zinc baths. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
Conformational Analysis in Crystalline States
In the crystalline state, the conformation of this compound is influenced by the interplay of steric and electronic effects, as well as by intermolecular forces. The relative orientation of the benzyl and pyridinium rings is a key conformational feature.
Studies on related structures, such as 5-benzyl-1-isopropylidene-3-methylimidazolidin-4-one derivatives, reveal that the benzyl group can adopt several staggered conformations. ethz.ch In some crystal structures, the phenyl ring of the benzyl group is positioned above the heterocyclic ring. ethz.ch In others, it is situated above the iminium π-system. ethz.ch An eclipsed conformation, where the benzylic carbon-carbon bond alignment minimizes steric clashes, has also been observed. ethz.ch Computational studies on these systems suggest that the energy differences between these conformations can be small, often less than 2 kcal/mol, indicating that the benzyl group may have considerable rotational freedom at ambient temperatures. ethz.ch
The specific conformation adopted in the crystal lattice is ultimately a result of optimizing all intermolecular interactions. For instance, in the zwitterionic forms of related pyridinium derivatives, the conformation is significantly influenced by strong hydrogen bonding between the carboxylate groups, leading to the formation of hydrogen-bonded chains as a dominant structural motif. rsc.org The differences in the packing arrangements among a series of these compounds are then attributed to the varying nature of the pyridyl substituents. rsc.org
Detailed crystallographic data for various pyridinium derivatives provide precise measurements of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation.
Table 1: Selected Crystallographic Data for Related Pyridinium Derivatives
| Compound Reference | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 1 rsc.org | Orthorhombic | P2₁2₁2₁ | - | - | - | 90 | 90 | 90 |
| 2 rsc.org | Monoclinic | P2₁/n | - | - | - | 90 | - | 90 |
| 3 rsc.org | Monoclinic | P2₁/c | - | - | - | 90 | - | 90 |
| 4 rsc.org | Monoclinic | P2₁/c | - | - | - | 90 | - | 90 |
| 5a researchgate.net | Triclinic | P-1 | 17.4125 | 16.3754 | 12.1882 | - | - | - |
| 6a researchgate.net | Monoclinic | P2₁/c | - | - | 11.9771 | 90 | - | 90 |
| 7a researchgate.net | Triclinic | P-1 | - | - | 12.1882 | - | - | - |
Intermolecular Packing Arrangements
In the case of this compound chloride, X-ray crystallography is a key method for determining its three-dimensional structure. For related zwitterionic pyridinium derivatives, a common and robust interaction is the hydrogen bond between carboxylate groups, which organizes the molecules into one-dimensional chains. rsc.org The specific packing of these chains, however, can vary.
For example, in some structures, these chains form interdigitated ladder motifs. rsc.org The separation between these chains is influenced by the size of the pyridyl substituents; larger groups lead to greater separation. rsc.org In other cases, instead of ladders, the chains may stack alongside one another to form anti-parallel layers. rsc.org These layers can then stack in various ways, such as in an offset ⋯ABA⋯ arrangement or a more complex ⋯ABCD⋯ pattern, creating bilayers. rsc.org
The packing can also be influenced by the inclusion of solvent molecules. For instance, the presence of a water molecule can link adjacent chains through further hydrogen bonding, increasing the separation between them. rsc.org In the absence of strong hydrogen-bonding motifs, the packing can be driven by other interactions, such as those forming a herringbone pattern. rsc.org
These varied packing arrangements highlight the versatility of the pyridinium scaffold in forming diverse supramolecular structures. rsc.orgresearchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are instrumental in modeling the properties of 1-benzyl-3-carboxypyridinium. researchgate.net DFT is valued for its balance of accuracy and computational cost, making it suitable for studying relatively large organic molecules. utwente.nlphyschemres.org These calculations can predict molecular structures, electronic properties, and reactivity, offering a detailed understanding of the compound at an atomic level. uni-greifswald.demdpi.com
Molecular Geometry Optimization and Conformational Landscapes
Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule—the minimum energy structure. nubakery.org For this compound, this involves calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached. utwente.nl
Studies on closely related structures, such as 1-benzyl-3-carboxy pyridinium (B92312) bromide, have utilized DFT methods like B3LYP/6-31G* to perform geometry optimizations. cardiff.ac.uk The results from these in silico studies can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. uni-greifswald.decardiff.ac.uk For instance, a comparison between the calculated gas-phase structure of a derivative and its solid-state experimental structure revealed that while bond distances showed good agreement, there was a notable difference in the torsional angle between the pyridinium and phenyl rings. cardiff.ac.uk The calculated twist angle was 64.6°, whereas the experimental angle was only 11.1(7)°, a discrepancy likely due to packing forces in the crystal lattice which are absent in the gas-phase calculation. cardiff.ac.uk
The conformational landscape of this compound is defined by the rotation around its single bonds, particularly the C-N bond connecting the benzyl (B1604629) group to the pyridinium ring. ethz.chlibretexts.org Computational analysis of similar molecules has identified several low-energy conformations, including staggered and eclipsed forms. ethz.ch The relative stability of these conformers is determined by subtle steric and electronic interactions. The energy differences between these conformations are often small, suggesting that the benzyl group may rotate with relative freedom at ambient temperatures. ethz.ch
| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-31G*) | Experimental Value (X-ray) |
|---|---|---|---|
| Bond Length | C-C (pyridinium) | ~1.37-1.39 Å | 1.369(5)–1.389(3) Å |
| Bond Length | C-N (pyridinium) | ~1.35 Å | 1.345(3)–1.351(3) Å |
| Torsion Angle | Phenyl-Pyridinium | 64.6° | 11.1(7)° |
Electronic Structure Analysis: Frontier Molecular Orbitals (FMO)
The electronic behavior of this compound is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as a Lewis base. libretexts.org Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as a Lewis acid. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. physchemres.org A small energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. physchemres.org In the context of this compound, the electron-withdrawing nature of the pyridinium ring is expected to lower the energy of the LUMO, making the compound susceptible to nucleophilic attack. DFT calculations are employed to determine the energies of these orbitals and visualize their spatial distribution. physchemres.orgresearchgate.net
| Parameter | Description | Typical Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy means stronger donation. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy means stronger acceptance. |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. physchemres.org |
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
The distribution of electron density within the this compound molecule is inherently uneven due to the presence of heteroatoms (N, O) and the aromatic systems. This charge distribution can be quantified and visualized using computational methods. DFT calculations can model the charge distribution on the pyridinium ring, helping to identify electrophilic and nucleophilic sites.
A Molecular Electrostatic Potential (MEP) map is a particularly insightful visualization tool. nih.gov It plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate charge distribution. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. rsc.org For this compound, the MEP map would likely show a positive potential around the pyridinium ring, especially near the nitrogen atom, and a negative potential concentrated around the oxygen atoms of the carboxyl group. nih.gov This information is invaluable for predicting how the molecule will interact with other reagents, substrates, or biological receptors. nih.gov
Reaction Mechanism Modeling
Computational chemistry allows for the detailed modeling of chemical reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. This includes identifying intermediates, characterizing transition states, and determining the energy barriers that govern reaction rates.
Transition State Characterization and Activation Energy Determination
A chemical reaction proceeds from reactants to products via a high-energy intermediate state known as the transition state. johnhogan.info According to transition state theory, the rate of a reaction is determined by the concentration of the species at this transition state. johnhogan.info Computational methods can locate the geometry of the transition state (a first-order saddle point on the potential energy surface) and calculate its energy. nubakery.org
The energy difference between the reactants and the transition state is the activation energy (Ea). johnhogan.info This is the minimum energy required for the reaction to occur. By calculating the activation energies for different possible reaction pathways, chemists can predict which mechanism is most likely to be followed. researchgate.net Semiclassical transition state theory can further refine these calculations by incorporating nuclear quantum effects like tunneling. wikipedia.org For a reaction involving this compound, theoretical modeling could, for example, elucidate the mechanism of its synthesis or its role as a catalyst by characterizing the relevant transition states and their energies. cardiff.ac.ukresearchgate.net
| Parameter | Symbol | Significance |
|---|---|---|
| Activation Energy | Ea | The minimum energy required for a reaction to occur; determines the reaction rate. |
| Enthalpy of Activation | ΔH‡ | The change in enthalpy between the reactants and the transition state. |
| Entropy of Activation | ΔS‡ | The change in entropy between the reactants and the transition state; reflects the change in order/disorder. |
| Gibbs Energy of Activation | ΔG‡ | The overall free energy barrier for the reaction, combining enthalpy and entropy effects. |
Solvation Effects on Reaction Energetics and Pathways
Most chemical reactions are carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these solvation effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. rsc.org This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent.
These models can be used to calculate how the solvent stabilizes or destabilizes reactants, products, and transition states. rsc.org For a charged species like this compound, interactions with a polar solvent are particularly important. Solvation can alter the energy landscape of a reaction, potentially changing the activation energy or even favoring a different reaction pathway compared to the gas phase. utwente.nl Theoretical studies that incorporate solvation effects provide a more realistic and accurate prediction of chemical reactivity in solution. rsc.org
Intermolecular Interactions and Binding Energy Calculations (e.g., with Zinc)
Computational chemistry provides a powerful lens for investigating the intermolecular forces at play between this compound and other chemical entities at the atomic level. A notable area of investigation has been its interaction with zinc, particularly in the context of electroplating processes where such additives are crucial for controlling the properties of the deposited metal layer.
Theoretical studies, specifically employing Density Functional Theory (DFT), have been conducted to elucidate the nature and strength of the interaction between this compound and zinc. mdpi.comresearchgate.net DFT calculations are a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. These calculations can determine the binding energy, which is a key indicator of the stability of the complex formed between the organic additive and the metal.
In the context of alkaline non-cyanide zinc electroplating, this compound (often referred to as BPC in this application) acts as a brightener. mdpi.com The effectiveness of such additives is closely related to their ability to adsorb onto the electrode surface and influence the zinc deposition process. Molecular modeling has been utilized to verify the contribution of these additives by calculating the binding energy between them and zinc. mdpi.comresearchgate.net
Research has confirmed that such computational studies have been performed to understand the synergistic effects of additives like this compound in zinc electrodeposition. mdpi.comresearchgate.net These investigations aim to correlate the calculated binding energies with experimentally observed phenomena, such as the refinement of grain size and the resulting brightness of the zinc coating.
While the scientific literature confirms the execution of these binding energy calculations, specific numerical values from these theoretical investigations are not always publicly disclosed in the primary research articles or their supplementary materials. The focus of these publications is often on the resulting macroscopic effects, such as the improved quality of the zinc plating.
The general findings from these computational investigations indicate a significant interaction between the this compound molecule and zinc atoms. This interaction is fundamental to its function as an effective additive in industrial processes.
Electrochemical Behavior and Redox Transformations
Voltammetric Studies (Cyclic Voltammetry, Differential Pulse Voltammetry)
Voltammetric techniques, particularly cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for investigating the redox properties of electroactive species like 1-Benzyl-3-carboxypyridinium. While specific voltammetric data for this compound is not extensively detailed in the public domain, the general behavior of N-substituted pyridinium (B92312) compounds provides a framework for understanding its likely electrochemical response.
Cyclic voltammetry of N-alkylpyridinium salts typically reveals a reduction wave corresponding to the transfer of one electron to the pyridinium ring, forming a neutral radical species. The stability of this radical and the reversibility of the redox process are highly dependent on the substituents and the solvent system. For instance, studies on related pyridinium compounds have shown quasi-reversible to irreversible reduction waves, indicating that the initially formed radical may undergo subsequent chemical reactions, such as dimerization.
The expected cyclic voltammogram of this compound would exhibit a cathodic peak on the forward scan, representing its reduction. The position of this peak (the reduction potential) is influenced by the electron-withdrawing nature of the pyridinium cation, further modulated by the benzyl (B1604629) and carboxyl substituents. The anodic peak on the reverse scan, if present, would signify the re-oxidation of the generated radical. The separation between the cathodic and anodic peak potentials (ΔEp) provides insights into the kinetics of the electron transfer.
Differential pulse voltammetry, with its enhanced sensitivity, can be employed to determine the reduction potential with greater accuracy and to detect low concentrations of the electroactive species.
Influence of Molecular Structure on Redox Potentials
The molecular structure of this compound plays a crucial role in determining its redox potential. The key structural features influencing this property are the positively charged pyridinium nitrogen, the benzyl group, and the carboxyl group.
Pyridinium Ring: The inherent positive charge on the nitrogen atom makes the pyridinium ring an electron-deficient system, facilitating its reduction at relatively accessible potentials.
Benzyl Group: The benzyl group, attached to the nitrogen atom, can influence the redox potential through both electronic and steric effects. Electronically, the phenyl ring can interact with the pyridinium system, although this effect is somewhat insulated by the methylene (B1212753) bridge. Sterically, the bulky benzyl group can affect the solvation of the molecule and the approach of the pyridinium ring to the electrode surface, which can in turn impact the electron transfer kinetics and the observed potential.
Carboxyl Group: The carboxyl group at the 3-position is an electron-withdrawing group, which is expected to make the reduction of the pyridinium ring more favorable (i.e., occur at a less negative potential). This is because it further decreases the electron density on the pyridinium ring, making it a better electron acceptor.
Studies on substituted pyridinium ions have generally shown that electron-withdrawing substituents make the reduction potential less negative, while electron-donating substituents have the opposite effect. Therefore, the presence of the carboxyl group in this compound is anticipated to shift its reduction potential to a more positive value compared to an unsubstituted N-benzylpyridinium ion.
Elucidation of Electron Transfer Mechanisms
[C₆H₅CH₂NC₅H₄COOH]⁺ + e⁻ ⇌ C₆H₅CH₂NC₅H₄COOH•
Protonation/Deprotonation: The carboxyl group can exist in its protonated (-COOH) or deprotonated (-COO⁻) form depending on the pH of the medium. This can influence the stability and reactivity of the radical intermediate.
Further Reduction: In some cases, the radical species might be able to accept a second electron at a more negative potential, leading to the formation of an anion.
The specific mechanism is highly dependent on the experimental conditions, including the solvent, supporting electrolyte, pH, and the nature of the electrode material. For example, in aprotic solvents, radical dimerization is often favored, while in protic solvents, protonation steps can become significant.
Correlation between Experimental and Theoretical Electrochemical Data
Computational chemistry, particularly Density Functional Theory (DFT), has become a valuable tool for predicting and understanding the electrochemical properties of molecules. By calculating parameters such as the Lowest Unoccupied Molecular Orbital (LUMO) energy, it is possible to estimate the reduction potential of a compound.
For pyridinium derivatives, a good correlation has often been observed between experimentally determined redox potentials and theoretically calculated values. For instance, studies on N-benzyl-4-piperidone derivatives have shown a strong correlation between experimental and DFT-calculated oxidation potentials. nih.gov This suggests that similar computational approaches could be successfully applied to this compound to predict its reduction potential.
The theoretical calculation of the redox potential for this compound would involve:
Optimizing the geometries of both the cationic (oxidized) and radical (reduced) forms of the molecule.
Calculating the Gibbs free energy of both species in a simulated solvent environment.
Using the difference in Gibbs free energy to determine the standard reduction potential via the Nernst equation.
Discrepancies between experimental and theoretical data can arise from factors such as the limitations of the computational model, solvent effects that are not fully captured, and complex interactions at the electrode surface. However, the combination of experimental voltammetric data and theoretical calculations provides a powerful approach for a comprehensive understanding of the electrochemical behavior of this compound. Such studies are crucial for applications where this compound might be used as a redox-active material.
Advanced Applications in Materials Science and Engineering
Role as Functional Additives in Electrodeposition
In the realm of metal plating, 1-Benzyl-3-carboxypyridinium, often referred to by trade names such as BPC or as N-benzyl-3-carboxylpyridinium chloride (3NCP), is a key component in alkaline zinc plating baths. mdpi.comacs.org It functions as a top brightener and leveling agent, contributing to the aesthetic and protective qualities of the final zinc coating. acs.org
The effectiveness of this compound as a leveling agent stems from its molecular structure and electrochemical behavior. The mechanism, particularly in the context of pyridinium (B92312) derivatives, is largely attributed to its adsorption characteristics on the cathode surface during electrodeposition. nih.govresearchgate.net
The leveling process occurs due to the preferential adsorption of the additive on areas of high current density, such as microscopic peaks on the substrate surface. The positively charged nitrogen atom in the pyridinium ring is electrostatically attracted to the negatively charged cathode. nih.gov This attraction is more pronounced at protrusions where the electric field is stronger. nih.gov The adsorption of these organic molecules inhibits the deposition of metal ions at these high points, allowing for a higher rate of deposition in the microscopic valleys or recesses where the additive concentration is lower. This differential deposition rate leads to a smoothing or "leveling" of the surface over time.
The brightening mechanism, while related to its adsorptive properties, also involves the promotion of fine-grained crystal growth. By interfering with the normal crystal growth process, the additive encourages the formation of new grains, resulting in a deposit with smaller crystallites. This fine-grained structure scatters light more effectively, leading to a bright, reflective surface.
A systematic investigation into the effects of brighteners in alkaline non-cyanide zinc electroplating highlighted that the depletion of both zinc and additives like 1-benzyl pyridinium-3-carboxylate (BPC) over long plating sessions significantly impacts the brightness and surface morphology of the electrodeposited zinc. nih.gov This underscores the critical role of the additive's concentration in maintaining the desired finish.
The presence of this compound in the plating bath has a marked effect on the morphology and the preferred crystallographic orientation of the zinc deposit. When used as the sole additive, it tends to produce a light grey and powdery surface. nih.gov However, its influence on the microstructure is more complex and beneficial, especially when used in conjunction with other additives.
Research on the effects of various quaternary ammonium (B1175870) compounds, including N-benzyl-3-carboxylpyridinium chloride (3NCP), on zinc electrodeposition from alkaline electrolytes has provided detailed insights. mdpi.com Crystallographic analysis of the zinc deposits revealed that the presence of 3NCP leads to a highly oriented deposit that favors the dense, atomically packed basal plane (002). mdpi.comimmt.res.in This preferred orientation is significant as it can influence the deposit's physical and chemical properties, such as its corrosion resistance and mechanical strength.
Interestingly, the crystallographic orientation can be further tailored by combining this compound with other additives. When used with certain leveling agents, the preferred orientation can be shifted to favor the high-angle pyramidal Zn(101) plane, which has a lower atomic packing. mdpi.com A combination with other levelers can promote the prismatic Zn(100) crystallographic orientation. mdpi.com This ability to manipulate the crystal structure allows for a high degree of control over the final properties of the zinc coating.
| Additive(s) | Resultant Deposit Morphology | Preferred Crystallographic Orientation |
|---|---|---|
| None | Dull grey, spongy, and powdery | Favors basal Zn(002) with high atomic packing |
| This compound (3NCP) alone | Light grey and powdery surface, highly oriented deposit | Strongly favors the dense basal plane (002) |
| 3NCP + Leveler Type A | Compact, smaller crystals | Favors high-angle pyramidal Zn(101) |
| 3NCP + Leveler Type B | Modified grain size | Favors prismatic Zn(100) |
Integration into Novel Material Systems for Specific Functions
While the primary application of this compound is well-established in the field of electrodeposition, its potential integration into other novel material systems is an area of ongoing exploration. The unique chemical structure, featuring a charged pyridinium ring, a carboxylic acid group, and a benzyl (B1604629) group, offers potential functionalities for the synthesis of new polymers or composite materials. For instance, derivatives of N-benzyl pyridinium have been synthesized and investigated for their biological activities, indicating the versatility of this chemical scaffold. ut.ac.ir However, detailed research on the integration of this compound itself into functional materials beyond plating additives is not yet widely reported in publicly available literature.
Supramolecular Chemistry and Molecular Recognition
Design Principles for Self-Assembled Architectures
The self-assembly of 1-benzyl-3-carboxypyridinium in solution and in the solid state is governed by a delicate interplay of non-covalent forces. As a zwitterion, strong electrostatic interactions between the pyridinium (B92312) cation and the carboxylate anion are primary drivers for aggregation. These are complemented by several other interactions that dictate the final architecture of the assembled species.
Key design principles for the self-assembly of architectures based on this compound and related zwitterionic molecules include:
Electrostatic Interactions: The primary driving force for the self-assembly of zwitterionic molecules like this compound is the strong attraction between the positively charged pyridinium ring and the negatively charged carboxylate group. These interactions can lead to the formation of head-to-tail arrangements, resulting in extended chains or cyclic structures.
π-π Stacking: The presence of both a pyridinium ring and a benzyl (B1604629) group provides ample opportunity for π-π stacking interactions. These interactions, arising from the alignment of the aromatic rings, contribute significantly to the stability of the self-assembled structures, often leading to the formation of one-dimensional columns or layered two-dimensional sheets.
Hydrogen Bonding: The carboxylate group is an excellent hydrogen bond acceptor, while the aromatic C-H groups of the pyridinium and benzyl rings can act as weak hydrogen bond donors. These hydrogen bonds play a crucial role in directing the specific geometry and dimensionality of the resulting supramolecular architectures.
Hydrophobic Effects: In aqueous environments, the hydrophobic benzyl group can drive the self-assembly process by minimizing its contact with water molecules. This can lead to the formation of micellar structures or other aggregates where the hydrophobic moieties are sequestered in the core of the assembly.
Solvophobic/Solvophilic Interactions: The choice of solvent can significantly influence the self-assembly process. In polar solvents, electrostatic and hydrophobic interactions will dominate, while in nonpolar solvents, dipole-dipole interactions and hydrogen bonding may become more significant.
The balance of these interactions can be tuned by modifying the chemical structure of the molecule, for example, by introducing additional functional groups, or by changing the environmental conditions such as solvent, temperature, and pH. While specific studies on the self-assembly of this compound are not extensively detailed in the literature, the principles governing the self-assembly of other zwitterionic molecules, such as carboxybetaine and sulfobetaine-containing polymers, provide a strong conceptual framework. These polymers are known to form well-defined nanostructures in solution, driven by a combination of electrostatic and hydrophobic interactions.
Hydrogen Bonding Patterns and Crystal Engineering Strategies
Crystal engineering relies on the predictable and directional nature of intermolecular interactions to design and construct new crystalline solids with desired properties. For this compound, hydrogen bonding is a key interaction in its crystal engineering, alongside π-π stacking and electrostatic interactions. The molecule possesses both a strong hydrogen bond acceptor (the carboxylate group) and potential weak hydrogen bond donors (aromatic C-H groups).
The crystal packing of this compound is stabilized primarily by a network of hydrogen bonds and, in some cases, π-π stacking interactions. Analysis of the crystal structures of related pyridinecarboxamide co-crystals reveals the existence of characteristic heterosynthons, which are robust and predictable hydrogen-bonding motifs between different functional groups. For instance, the interaction between a carboxylic acid and a pyridine (B92270) nitrogen is a well-established and reliable synthon in crystal engineering.
In the case of this compound, the intramolecular charge-separated nature of the molecule means that the primary hydrogen bonding will likely occur between the carboxylate group of one molecule and the pyridinium ring of another. The specific hydrogen bonding patterns observed will depend on the packing arrangement adopted in the crystal lattice.
Common hydrogen bonding motifs that could be anticipated in the crystal structure of this compound include:
Charge-Assisted Hydrogen Bonds: The positive charge on the pyridinium ring can enhance the acidity of its C-H protons, leading to stronger C-H···O hydrogen bonds with the negatively charged carboxylate group.
The interplay of these hydrogen bonding interactions with π-π stacking of the aromatic rings provides a powerful tool for controlling the solid-state architecture of this compound. By understanding and utilizing these predictable interaction patterns, it is possible to design new crystalline forms of the compound, such as polymorphs, co-crystals, and salts, with tailored physical and chemical properties.
Host-Guest Interactions and Complex Formation
The structural features of this compound make it a candidate for participation in host-guest chemistry, where one molecule (the host) encapsulates another molecule (the guest). The pyridinium ring can engage in cation-π interactions, while the carboxylate group can form hydrogen bonds or electrostatic interactions. The benzyl group provides a hydrophobic surface that can interact with nonpolar guests.
While specific studies detailing this compound as a host or guest are limited, the broader class of pyridinium compounds is well-known to participate in host-guest complexation. For example, pyridinium derivatives can act as guests for macrocyclic hosts such as cucurbit[n]urils and calixarenes. The formation of these complexes is typically driven by a combination of ion-dipole interactions, hydrogen bonding, and hydrophobic effects.
Potential Host-Guest Systems Involving this compound:
| Potential Host | Potential Guest | Driving Interactions | Potential Application |
| Cyclodextrins | This compound | Hydrophobic inclusion of the benzyl group | Controlled release, solubility enhancement |
| Cucurbit[n]urils | This compound | Ion-dipole interactions, hydrophobic effects | Molecular switches, sensing |
| Calixarenes | This compound | Cation-π interactions, hydrogen bonding | Ion recognition, catalysis |
| This compound (as a self-assembled host) | Small organic molecules | π-π stacking, hydrophobic interactions | Molecular recognition, separation |
The pH-responsive nature of the carboxylic acid group in this compound could also be exploited to control host-guest complexation. At low pH, the carboxylate is protonated, neutralizing the negative charge and altering the electrostatic and hydrogen-bonding properties of the molecule. This change could be used to trigger the binding or release of a guest molecule in a pH-dependent manner.
Metal-Ion Coordination within Supramolecular Frameworks
A notable example involves a derivative of this compound, 4-carboxy-1-(3,5-dicarboxy-benzyl)-pyridinium chloride, which has been used as a flexible ligand for the synthesis of a series of metal-organic complexes with d-block metal ions such as Zn(II), Cd(II), and Cu(II). rsc.org These complexes exhibit a remarkable diversity of structures, including:
Helical chains
Novel pillared layers
3D 3-fold interpenetrating frameworks
2D → 3D interdigitated architectures
Z-shaped double-layer structures
The structural versatility of these frameworks highlights the potential of this compound-based ligands in the design of functional MOFs. The specific coordination mode of the carboxylate group (e.g., monodentate, bidentate bridging, chelating) and the choice of the metal ion are key factors in determining the final topology of the framework.
Examples of Metal-Organic Frameworks with a this compound Derivative:
| Metal Ion | Resulting Framework Structure | Reference |
| Zn(II) | Helical chains, novel pillared layers, 3D 3-fold interpenetrating frameworks | rsc.org |
| Cd(II) | 2D → 3D interdigitated architectures | rsc.org |
| Cu(II) | Z-shaped double-layer structures | rsc.org |
These findings demonstrate that this compound and its derivatives are valuable building blocks for the construction of sophisticated supramolecular frameworks with potential applications in areas such as gas storage, separation, catalysis, and sensing. The combination of strong metal-ligand coordination bonds and weaker, directional non-covalent interactions provides a powerful strategy for the rational design of these advanced materials.
Mechanistic Insights into Bio Inspired Chemical Activity
Pyridinium-Dihydropyridine Redox Cycling: Analogues of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD(P)H) Hydride Transfer
The reversible redox conversion between pyridinium (B92312) salts and their corresponding dihydropyridine (B1217469) forms is a cornerstone of bio-inspired chemistry, mimicking the function of the vital nicotinamide adenine dinucleotide (NAD+/NADH) and its phosphorylated counterpart (NADP+/NADPH) coenzymes. These coenzymes are central to a vast array of metabolic processes, acting as carriers of reducing equivalents in the form of hydride ions (H⁻). The 1-benzyl-3-carboxypyridinium cation and its reduced form, 1-benzyl-1,4-dihydropyridine-3-carboxylic acid, serve as excellent models for studying the fundamental principles of this biological redox cycling.
Experimental Investigations of Hydride Donor Properties
Experimental studies on analogues of this compound have provided significant insights into their capacity as hydride donors, a key function in mimicking NADH. The kinetics of hydride transfer from various 1,4-dihydropyridine (B1200194) derivatives to suitable acceptors have been a primary focus of this research.
In a study investigating the kinetics of the hydride transfer reaction between Methylene (B1212753) Blue (MB⁺) and 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH), a close analogue of the reduced form of this compound, the reaction was found to proceed via the formation of a complex between the reactants. okayama-u.ac.jp The pseudo-first-order rate constant exhibited saturation at high initial concentrations of BNAH, supporting this complex formation mechanism. okayama-u.ac.jp The influence of cyclodextrins on the reaction rate further elucidated the nature of this interaction, with β-cyclodextrin inhibiting the reaction by encapsulating the individual reactants, while γ-cyclodextrin enhanced the rate by accommodating the entire reactant complex. okayama-u.ac.jp
Thermodynamic and kinetic analyses of hydride transfer from five 1-(p-substituted phenyl)-1,4-dihydronicotinamides to p-trifluoromethylbenzylidenemalononitrile revealed that the reaction proceeds via a one-step hydride transfer mechanism. nih.gov These studies provide a quantitative basis for understanding the hydride-donating ability of these NADH analogues.
The following table summarizes key kinetic parameters from a study on related dihydropyridine compounds, illustrating the influence of substituents on hydride donor properties.
| Hydride Donor (1,4-Dihydropyridine Derivative) | Hydride Acceptor | Rate Constant (k) | Reference |
| 1-(p-X-phenyl)-1,4-dihydronicotinamide | p-trifluoromethylbenzylidenemalononitrile | Varies with X | nih.gov |
| 1-benzyl-1,4-dihydronicotinamide | Methylene Blue | Dependent on complex formation | okayama-u.ac.jp |
Computational Modeling of Bio-Redox Mimicry
Computational studies have complemented experimental findings by providing a detailed molecular-level understanding of the factors governing the hydride-donating ability of dihydropyridine systems, thus offering insights into bio-redox mimicry.
A theoretical study comparing the thermodynamics and kinetics of hydride transfer from 1-aryl-1,4-dihydronicotinamides and their corresponding 1,2-dihydroisomers demonstrated that while the hydride transfer from the 1,2-isomer is thermodynamically more favorable, the reaction from the 1,4-isomer is kinetically faster. nih.gov This difference was attributed to a much more negative activation entropy for the reaction involving the 1,2-dihydropyridine. nih.gov Such computational analyses are crucial for understanding the regioselectivity observed in biological systems, where the 1,4-dihydropyridine (NADH) is the active form.
Furthermore, computational models have been employed to investigate the regioselective reduction of NAD⁺ models. For instance, the reduction of 1-benzylnicotinamide triflate, a derivative of this compound, by a rhodium complex was shown to be highly regioselective for the 1,4-dihydropyridine product. lbl.gov This selectivity is attributed to the coordination of the 3-substituent of the pyridinium ring to the metal center, which directs the hydride transfer to the 4-position. lbl.gov
The table below presents a summary of computational findings on the energetics of hydride transfer from dihydropyridine isomers, highlighting the thermodynamic and kinetic preferences.
| Dihydropyridine Isomer | Thermodynamic Favorability of Hydride Transfer | Kinetic Rate of Hydride Transfer | Reference |
| 1-Aryl-1,4-dihydronicotinamide | Less Favorable | Faster | nih.gov |
| 1-Aryl-1,2-dihydronicotinamide | More Favorable | Slower | nih.gov |
Michael Addition Reactions in Bio-Relevant Contexts
The pyridinium moiety, being electron-deficient, can act as a Michael acceptor, participating in conjugate addition reactions with various nucleophiles. This reactivity is particularly relevant in biological contexts where Michael additions are involved in numerous enzymatic and non-enzymatic processes, including the covalent modification of proteins and the detoxification of electrophilic species.
Reaction Mechanism Studies with Bio-relevant Acceptors (e.g., Acrylamide)
The Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds like acrylamide (B121943) is a well-established reaction. In the context of this compound, the pyridinium ring itself can be considered a potential Michael acceptor. However, a more bio-relevant scenario involves the reaction of a nucleophile with an acceptor like acrylamide, a known neurotoxin formed in heated foods, where pyridinium compounds could play a role in its sequestration.
A computational study on the reaction between niacin (nicotinic acid, a related pyridinium compound) and acrylamide showed that a Michael addition occurs, leading to the formation of 1-propanamide-3-carboxy pyridinium. fz-juelich.deresearchgate.net The mechanism involves the nucleophilic attack of the pyridine (B92270) nitrogen onto the β-carbon of acrylamide. fz-juelich.deresearchgate.net This type of reaction is significant as it represents a potential pathway for the detoxification of harmful electrophiles.
Studies on aza-Michael additions, where an amine acts as the nucleophile, have shown that the reaction can proceed through a stepwise mechanism. A theoretical investigation of the aza-Michael reaction between methylamine (B109427) and various Michael acceptors in dimethylsulfoxide (DMSO) as an explicit solvent focused on the rate-limiting addition step to understand the influence of the solvent and the electrophilicity of the acceptor. d-nb.infonih.govmanchester.ac.uk
The general mechanism for the Michael addition of a nucleophile to acrylamide is depicted below:
Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon of the acrylamide.
Intermediate Formation: A carbanionic intermediate is formed.
Protonation: The intermediate is protonated to yield the final adduct.
Energetics and Solvent Effects in Mimetic Systems
The energetics and the influence of the solvent are critical factors in determining the feasibility and rate of Michael addition reactions in biological environments.
The computational study of the reaction between niacin and acrylamide in an aqueous solution, using density functional theory (DFT), revealed that the formation of the Michael adduct is thermodynamically favored. fz-juelich.deresearchgate.net The calculated activation energies for this reaction were found to be comparable to those measured for the alkylation reaction between acrylamide and 4-(p-nitrobenzyl)pyridine. fz-juelich.deresearchgate.net
Solvent effects play a crucial role in modulating the energetics of aza-Michael additions. A theoretical study on aza-Michael additions in explicit DMSO solvent showed that the activation barriers are, on average, noticeably lower in the solvent compared to the gas phase for most systems studied. d-nb.info The reaction rates are generally enhanced in protic solvents like water due to the formation of hydrogen bonds, which increase the electrophilicity of the acceptor and the nucleophilicity of the donor. d-nb.info Conversely, the reaction is typically slower in polar aprotic and apolar solvents. d-nb.info
The following table summarizes the calculated energetic data for the Michael addition in a mimetic system.
| Reactants | Solvent | Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) | Reference |
| Niacin + Acrylamide | Aqueous | Comparable to similar reactions | Thermodynamically favorable | fz-juelich.deresearchgate.net |
| Methylamine + Various Acceptors | DMSO | 27.5–80.7 | Endothermic for most systems | d-nb.info |
Future Research Directions and Emerging Paradigms
Development of Green and Sustainable Synthetic Routes
The chemical industry's shift towards environmental responsibility has spurred significant research into green and sustainable synthesis methods for pyridinium (B92312) salts. rsc.org Traditional synthesis often involves organic solvents and high energy consumption. srce.hr Future research is focused on cleaner, more efficient alternatives.
Key green methodologies being explored include:
Ultrasound and Microwave Irradiation: These techniques have been shown to reduce reaction times and increase product yields in the synthesis of various pyridinium-based ionic liquids. nih.govresearchgate.net Compared to conventional heating, microwave-assisted synthesis, in particular, offers significantly faster reactions and higher yields. rsc.orgsrce.hr
Environmentally Friendly Solvents: Efforts are underway to replace harmful organic solvents like acetone (B3395972) with greener alternatives, such as deep eutectic solvents (DES). srce.hr
Catalytic Approaches: A patented method for synthesizing 1-benzylpyridinium-3-carboxylate utilizes a composite catalyst (a mixture of potassium or sodium carbonate and a quaternary ammonium (B1175870) salt) in an aqueous medium. google.comgoogle.com This approach is noted for its high yield, short reaction time, low cost, and environmental safety. google.com
The development of these routes is crucial for the large-scale, economically viable, and environmentally benign production of 1-Benzyl-3-carboxypyridinium.
Table 1: Comparison of Synthetic Methodologies for Pyridinium Salts
| Method | Advantages | Disadvantages | Relevant Compounds |
|---|---|---|---|
| Conventional Heating | Well-established procedures | Long reaction times, use of volatile organic solvents | Pyridine (B92270) derivatives srce.hr |
| Microwave Irradiation | Significantly faster reaction times, higher yields | Requires specialized equipment | Pyridinium salts rsc.orgsrce.hr |
| Ultrasound Irradiation | Reduced reaction times, increased yields, eco-friendly | May not be as high-yielding as microwave methods | Pyridinium-based ionic liquids srce.hrnih.govresearchgate.net |
| Catalytic Synthesis in Water | High yield, short reaction time, low cost, environmentally safe | Specific to certain reactions | 1-Benzylpyridinium-3-carboxylate google.comgoogle.com |
Deeper Mechanistic Understanding of Complex Reactivity
This compound and related salts are highly reactive intermediates valuable for organic synthesis. rsc.org A deeper understanding of their reaction mechanisms is essential for controlling reaction outcomes and designing novel synthetic pathways.
Future research will likely focus on several areas of its reactivity:
Nucleophilic Substitution: The benzyl (B1604629) group is susceptible to nucleophilic substitution reactions. The mechanism can proceed via either an SN1 or SN2 pathway, depending on the specific reactants and conditions, a characteristic feature of reactions at the benzylic position. khanacademy.org
Cycloaddition Reactions: The pyridinium ring can participate in various reactions. For instance, N-benzylpyridinium ylides, generated in situ, undergo 1,3-dipolar cycloaddition reactions with specific acrylates to form indolizine (B1195054) derivatives. rsc.org
Hydride Transfer Reactions: The reduced form, 1-benzyl-1,4-dihydropyridine, is a known hydride source. Its reaction with strong Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) leads to the formation of stable pyridinium borohydride (B1222165) species, highlighting its utility in reduction chemistry. cardiff.ac.uk
Elucidating the intricate details of these and other reaction pathways will enable chemists to better harness the synthetic potential of this compound.
Rational Design of High-Performance Functional Materials
The unique structure of this compound makes it a candidate for incorporation into various functional materials. Current applications provide a foundation for future rational design.
Electroplating: this compound is used as a brightener in zinc plating processes, particularly in alkaline cyanide-free zinc plating. Its role is to improve the properties of the deposited metal layer. Future work could involve modifying the compound's structure to optimize performance for different metal plating applications.
Optical and Electronic Materials: Related pyridinium salts containing purine (B94841) derivatives have been synthesized to enhance water solubility and study fluorescence properties. mdpi.com This suggests that by rationally modifying the structure of this compound, it may be possible to develop novel materials with tailored photophysical properties for applications such as organic light-emitting diodes (OLEDs) or sensors. acs.orgrsc.org
The design process involves tuning the electronic properties of the molecule to achieve desired functionalities, a common strategy in the development of advanced organic materials. acs.org
Integration of Advanced Hybrid Computational-Experimental Approaches
The synergy between computational modeling and experimental work is a powerful paradigm for accelerating chemical research. This integrated approach provides deep insights into molecular structure, reactivity, and properties that are often difficult to obtain through experiments alone.
For this compound and its analogues, hybrid approaches have proven valuable:
Structural and Mechanistic Studies: In silico studies using Density Functional Theory (DFT) have been employed to perform geometry optimizations of 1-benzyl-dihydropyridine derivatives, with the calculated bond distances showing good agreement with experimental X-ray crystallography data. cardiff.ac.uk DFT has also been used to investigate the reaction mechanisms of related pyridinium compounds, such as the Michael addition reaction between niacin and acrylamide (B121943). researchgate.net
Predicting Material Properties: Computational methods are used to predict the electronic structure (e.g., HOMO and LUMO energy levels) and spectroscopic properties of functional materials based on related heterocyclic structures. acs.orgmdpi.com This allows for the virtual screening of candidate molecules before undertaking laborious synthesis.
Understanding Interactions: Advanced simulations, including DFT and molecular dynamics, have been used to unravel the bonding mechanisms between pyridine derivatives and metal surfaces, which is crucial for applications like corrosion inhibition. mdpi.com
Future research will increasingly rely on these hybrid methods to rationally design new experiments, interpret complex data, and predict the behavior of novel materials derived from this compound.
Table 2: Examples of Computational Methods in Pyridinium Research
| Computational Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, reaction mechanism studies, electronic structure calculation | Accurate molecular structures, activation energies, HOMO/LUMO levels cardiff.ac.ukacs.orgresearchgate.net |
| Molecular Dynamics (MD) | Simulation of molecule-surface interactions | Understanding of adsorption and bonding mechanisms mdpi.com |
| Time-Dependent DFT (TD-DFT) | Calculation of UV-vis spectra | Prediction and interpretation of electronic transitions and spectroscopic properties mdpi.com |
Expanding the Repertoire of Bio-Analogue Chemistry
The structural similarity of the N-alkylpyridinium core to important biological molecules makes it a prime candidate for bio-analogue and bio-inspired chemistry. wikipedia.org
NAD(P)H Analogues: The most significant connection is to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and its reduced form, NADH. wikipedia.orgnih.gov The 1-benzylpyridinium cation is a structural component of widely studied artificial analogues of NADH, such as 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH). cardiff.ac.uk These analogues serve as crucial models for studying the mechanisms of biological hydride transfer reactions, which are fundamental to metabolism. cardiff.ac.uknih.gov
Bioactive Scaffolds: The pyridine ring is a privileged scaffold found in numerous natural products, including vitamins (like nicotinic acid, or vitamin B3) and alkaloids. nih.govwikipedia.org Pyridinium salts themselves have been investigated for a wide range of biological activities, including antimicrobial and antimalarial properties. researchgate.netresearchgate.net
Future research is expected to further explore the use of this compound and its derivatives as probes to study enzymatic reactions, as scaffolds for new bioactive compounds, and as building blocks in the creation of synthetic systems that mimic biological functions.
Q & A
Q. What are the recommended synthetic methodologies for 1-Benzyl-3-carboxypyridinium, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as quaternization of pyridine derivatives with benzyl halides under controlled conditions. For example, adapting methods from piperidine analogs ( ), refluxing in anhydrous solvents like dichloromethane with a base (e.g., triethylamine) can enhance reactivity. Purification via recrystallization or column chromatography is critical to isolate the zwitterionic product. Reaction parameters (temperature, solvent polarity, stoichiometry) should be systematically varied and validated using HPLC or NMR to optimize purity (>95%) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Adhere to safety guidelines for pyridinium salts:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().
- First Aid : For eye exposure, flush with water for 15 minutes and consult an ophthalmologist; for skin contact, wash with soap and water ().
- Storage : Keep in sealed containers in dry, ventilated areas away from ignition sources ().
Toxicity data are limited, so assume acute hazards and use fume hoods for handling powders ().
Q. How can researchers characterize the physical and chemical properties of this compound?
- Methodological Answer :
- Solubility : Test in polar solvents (water, methanol) and non-polar solvents (ethyl acetate) via gravimetric analysis.
- Stability : Conduct accelerated degradation studies under varying pH (1–13) and temperatures (25–60°C), monitored by UV-Vis or LC-MS ().
- Spectroscopic Data : Assign NMR peaks (e.g., benzyl protons at δ 7.2–7.4 ppm; carboxylate resonance in ¹³C NMR) and confirm molecular weight via HRMS ().
Advanced Research Questions
Q. How can discrepancies in reported biological activities of this compound derivatives be systematically addressed?
- Methodological Answer : Contradictions may arise from structural analogs or impurities. Strategies include:
- Comparative Assays : Test identical derivatives (e.g., fluorinated vs. non-fluorinated) under standardized conditions ().
- Purity Validation : Use orthogonal techniques (HPLC, elemental analysis) to rule out batch-to-batch variability ().
- Mechanistic Studies : Employ molecular docking or enzyme inhibition assays to clarify target specificity ().
Q. What strategies enhance stereochemical control during the synthesis of this compound-based chiral compounds?
- Methodological Answer :
- Chiral Catalysts : Use enantiopure benzylating agents or asymmetric phase-transfer catalysts to direct quaternization ().
- Crystallization : Optimize solvent systems (e.g., ethanol/water) for selective crystal growth of desired enantiomers ().
- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC or circular dichroism ().
Q. How do electronic effects (e.g., carboxylate vs. ester groups) influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Electron-Withdrawing Groups : The carboxylate group increases electrophilicity at the pyridinium ring, accelerating nucleophilic attack. Compare reaction rates with ester analogs (e.g., benzyl 3-ethoxycarbonylpyridinium) using kinetic studies ().
- Computational Modeling : Density Functional Theory (DFT) can predict charge distribution and transition states ().
- Experimental Validation : Conduct competition experiments with varying nucleophiles (e.g., thiols vs. amines) to quantify regioselectivity ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
